

An In-depth Technical Guide to the NMR Spectral Interpretation of Butyl Ethylcarbamate

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Compound of Interest

Compound Name: Butyl ethylcarbamate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of **Butyl ethylcarbamate**. The following sections detail the expected ^1H and ^{13}C NMR spectral data, a standard experimental protocol for data acquisition, and a structural elucidation based on the spectral features.

Predicted Spectroscopic Data

The chemical structure of **Butyl ethylcarbamate** (ethyl N-butylcarbamate) dictates a specific set of signals in its ^1H and ^{13}C NMR spectra. The following tables summarize the predicted chemical shifts, multiplicities, coupling constants (J), and integration values for each unique proton and carbon environment in the molecule. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.

Predicted ^1H NMR Data

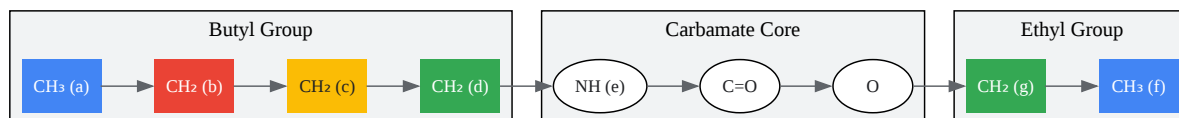
Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-a	~0.92	Triplet	3H	~7.4
H-b	~1.35	Sextet	2H	~7.4
H-c	~1.48	Quintet	2H	~7.2
H-d	~3.13	Quartet	2H	~6.8
H-e	~4.95	Broad Singlet	1H	N/A
H-f	~1.23	Triplet	3H	~7.1
H-g	~4.08	Quartet	2H	~7.1

Predicted ^{13}C NMR Data

Assignment	Chemical Shift (δ , ppm)
C-1	~13.8
C-2	~19.9
C-3	~32.0
C-4	~40.5
C-5 (C=O)	~156.9
C-6	~14.7
C-7	~60.4

Structural Elucidation and Signal Assignment

The interpretation of the NMR spectra allows for the unambiguous assignment of each signal to a specific proton and carbon atom within the **Butyl ethylcarbamate** molecule. The following diagram illustrates the molecular structure and the correlation of each atom to its expected NMR signal.



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Figure 1. Molecular structure of **Butyl ethylcarbamate** with atom labeling corresponding to NMR signal assignments.

Experimental Protocol for NMR Analysis

The following provides a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a liquid sample such as **Butyl ethylcarbamate**.

Sample Preparation

- **Sample Quantity:** Weigh approximately 10-20 mg of **Butyl ethylcarbamate** for ¹H NMR and 50-100 mg for ¹³C NMR.
- **Solvent:** Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent minimizes solvent signals in the ¹H NMR spectrum and provides a lock signal for the spectrometer.
- **Filtration:** To ensure a homogeneous magnetic field and prevent signal broadening, filter the sample solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.
- **Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). Modern spectrometers can also use the residual solvent peak as a reference.

Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and experimental goals.

For ^1H NMR:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16 to 64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: 0-12 ppm.

For ^{13}C NMR:

- Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.
- Number of Scans: 1024 or more, due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Relaxation Delay: 2-5 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: 0-200 ppm.

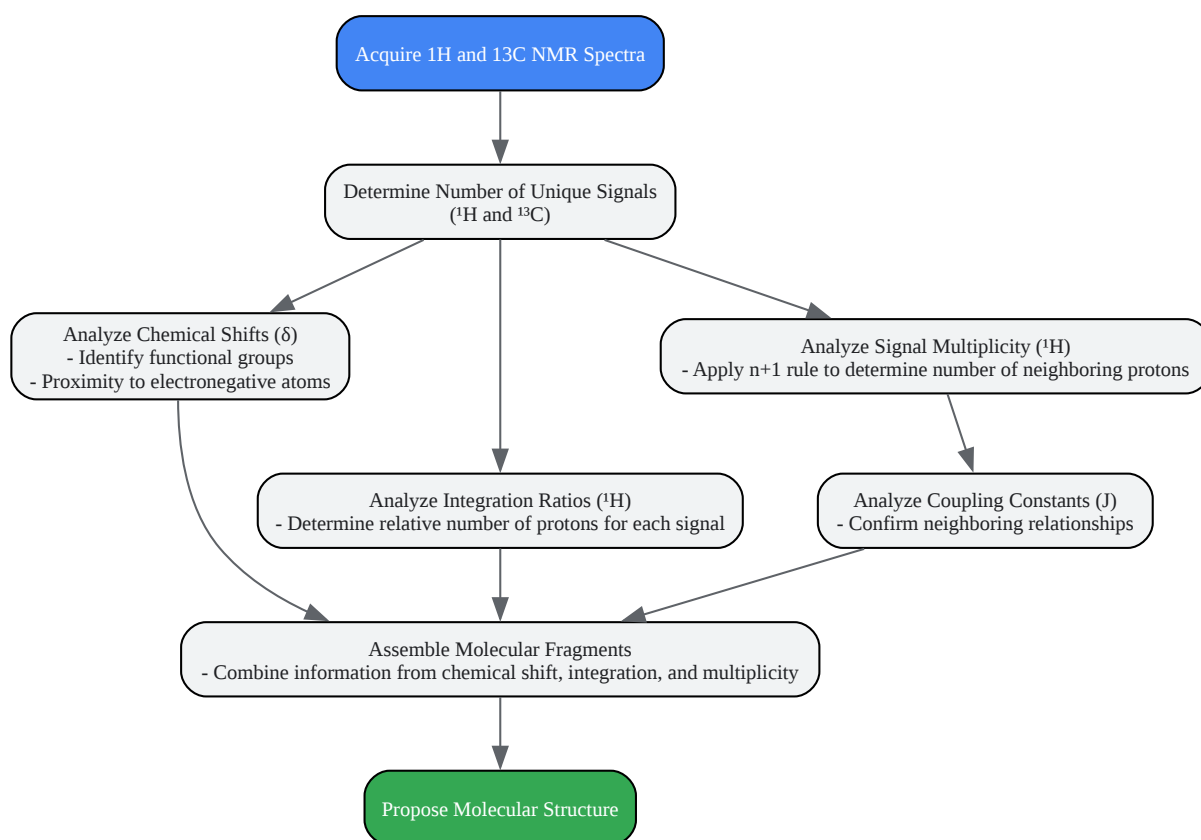
Data Processing

- Fourier Transformation: The raw Free Induction Decay (FID) data is converted into a frequency-domain spectrum using a Fourier transform.
- Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
- Baseline Correction: The baseline of the spectrum is corrected to be flat.
- Calibration: The chemical shift axis is referenced to the TMS signal (0.00 ppm) or the residual solvent peak.

- Integration: The area under each peak in the ^1H NMR spectrum is integrated to determine the relative number of protons.

Logical Workflow for Spectral Interpretation

The process of interpreting the NMR spectra of **Butyl ethylcarbamate** follows a logical progression to deduce the molecular structure from the spectral data.



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Figure 2. A stepwise workflow for the interpretation of the NMR spectra of **Butyl ethylcarbamate**.

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com